Differential MAO-A vs. MAO-B Inhibitory Activity Confers Functional Selectivity Over 2-(Bromomethyl)quinoline Analogs
4-Bromo-2-(bromomethyl)quinoline demonstrates significant inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 value of 471 nM, while exhibiting substantially weaker inhibition of MAO-A with an IC50 of 57,300 nM [1]. This represents a >120-fold selectivity for MAO-B over MAO-A. In contrast, a close structural analog lacking the 4-bromo substituent, 2-(bromomethyl)quinoline, displays a markedly different inhibition profile with IC50 >100,000 nM against both MAO-A and MAO-B, indicating that the 4-bromo substitution is essential for achieving meaningful MAO-B inhibition and selectivity [2].
| Evidence Dimension | MAO-B Inhibition Potency and MAO-B/MAO-A Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50: 471 nM; MAO-A IC50: 57,300 nM; Selectivity Ratio: >120-fold |
| Comparator Or Baseline | 2-(Bromomethyl)quinoline: MAO-B IC50 >100,000 nM; MAO-A IC50 >100,000 nM |
| Quantified Difference | Target compound is >212-fold more potent against MAO-B and >120-fold more selective for MAO-B over MAO-A |
| Conditions | Inhibition of human recombinant MAO-A and MAO-B expressed in insect cell microsomes, assessed as 4-hydroxyquinoline formation using kynuramine as substrate |
Why This Matters
Selective MAO-B inhibition is a validated therapeutic strategy for Parkinson's disease and other neurodegenerative conditions, making this compound a strategically valuable starting point for CNS drug discovery programs.
- [1] BindingDB. Affinity Data for CHEMBL2206099: Inhibition of human recombinant MAO-A and MAO-B expressed in insect cell microsomes. BindingDB ID: BDBM50402324. View Source
- [2] BindingDB. Affinity Data for CHEMBL3398528: Inhibition of human recombinant MAO-A and MAO-B. BindingDB ID: BDBM50063525. View Source
